molecular formula C14H16F3NO3 B2939560 1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid CAS No. 1305770-58-4

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid

Cat. No. B2939560
CAS RN: 1305770-58-4
M. Wt: 303.281
InChI Key: QYTRYVMMDJCQFW-UHFFFAOYSA-N
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Description

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid, also known as CPPHA, is a chemical compound that has gained significant attention in the field of neuroscience research. CPPHA is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives have been extensively studied for their anticancer potentials. These compounds, including phenolic analogues, have shown significant attention in medicinal research due to their antitumor efficacy. The chemical versatility of cinnamic acids allows for the synthesis of various derivatives with potent anticancer properties. This body of work contributes to the understanding of how structural modifications can enhance the therapeutic potential of such compounds (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic Acid's Pharmacological Review

Chlorogenic Acid (CGA) is a widely studied phenolic compound with a range of therapeutic roles, including antioxidant, cardioprotective, and anti-inflammatory activities. CGA's impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as cardiovascular disease and diabetes. This review emphasizes the need for further research to fully explore and utilize CGA's biological and pharmacological effects (Naveed et al., 2018).

Hydroxycinnamic Acids' Antioxidant Properties

The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have been analyzed, highlighting their significant antioxidant activities. Modifications on the aromatic ring and the carboxylic function of HCAs have been shown to influence their efficacy as antioxidants. This review outlines the importance of structural optimization in developing potent antioxidant agents from HCAs (Razzaghi-Asl et al., 2013).

Nitisinone's Degradation and Medical Application

A study on Nitisinone (NTBC) explored its stability and degradation pathways through LC-MS/MS. While primarily focused on NTBC's medical applications for treating hepatorenal tyrosinemia, this research sheds light on the chemical stability of such compounds, contributing to a better understanding of their behavior in pharmaceutical contexts (Barchańska et al., 2019).

Biocatalyst Inhibition by Carboxylic Acids

The review on carboxylic acids' role in biocatalyst inhibition provides insights into their impact on microbial fermentation processes. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance the robustness of bio-based production systems (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

1-[3-(trifluoromethoxy)anilino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-5-10(9-11)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTRYVMMDJCQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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